molecular formula C12H18N4O2 B3589030 Theophylline, 7-isopentyl- CAS No. 1146-79-8

Theophylline, 7-isopentyl-

Cat. No.: B3589030
CAS No.: 1146-79-8
M. Wt: 250.30 g/mol
InChI Key: SUXGNVXVBNEMKX-UHFFFAOYSA-N
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Description

Theophylline, 7-isopentyl-, with the molecular formula C12H18N4O2 and a PubChem CID of 121034 , is a chemical compound of significant interest in biochemical and pharmacological research. This compound is a derivative of the well-established xanthine alkaloid, theophylline, which is known for its role as a non-selective phosphodiesterase inhibitor, leading to elevated cyclic AMP levels and resultant bronchodilation . The structural modification with an isopentyl group at the 7-position is explored to alter the compound's potency, selectivity, and metabolic profile compared to the parent molecule. Researchers utilize this analog to investigate structure-activity relationships within the xanthine family, particularly for studies involving adenosine receptor antagonism and its downstream effects on inflammatory pathways and smooth muscle function. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(2)5-6-16-7-13-10-9(16)11(17)15(4)12(18)14(10)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXGNVXVBNEMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150795
Record name Theophylline, 7-isopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146-79-8
Record name Theophylline, 7-isopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline, 7-isopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Theophylline, 7 Isopentyl and Analogues

Classical Synthetic Routes to 7-Substituted Theophyllines

The classical and most direct method for the synthesis of 7-substituted theophyllines is the N-alkylation of theophylline (B1681296). This reaction typically involves the deprotonation of the N7-H of theophylline using a base, followed by nucleophilic attack on an appropriate alkylating agent.

A common approach involves the reaction of theophylline with an alkyl halide, such as isopentyl bromide, in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a polar aprotic solvent like dimethylformamide (DMF). nih.govuniroma1.it The reaction mixture is often heated to facilitate the reaction. For instance, the alkylation of 8-chlorotheophylline (B119741) with various bromides has been successfully carried out using potassium carbonate in DMF at temperatures ranging from room temperature to 60 °C. nih.gov Another classical method utilizes a sodium hydroxide solution to form the sodium salt of theophylline, which then reacts with the alkyl halide. derpharmachemica.com Phase transfer catalysis (PTC) has also been employed to facilitate the alkylation of xanthines, offering an efficient method for reactions between reactants in immiscible phases. acenet.eduwikipedia.orgptfarm.pl This technique often uses quaternary ammonium (B1175870) salts as catalysts to transfer the theophylline anion from an aqueous or solid phase to an organic phase where it reacts with the alkylating agent. wikipedia.orgptfarm.pl

The table below summarizes typical conditions for the classical N7-alkylation of theophylline with various alkylating agents.

Alkylating AgentBaseSolventCatalystTemperatureYieldReference
Benzyl (B1604629) bromideK₂CO₃H₂OQ-Tube®Overboiling30% mdpi.com
Ethyl bromoacetateK₂CO₃H₂OQ-Tube®Overboiling22% mdpi.com
3-Nitrobenzyl chlorideK₂CO₃DMF-Reflux60% derpharmachemica.com
Benzyl chlorideK₂CO₃DMF-Reflux87% derpharmachemica.com
Isopentyl bromideK₂CO₃DMF-rt to 60 °C- nih.gov
Alkyl halidesNaOHEthanol-Reflux- researchgate.net

Novel Approaches in 7-Isopentyl Theophylline Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 7-substituted theophyllines.

Green chemistry principles are increasingly being applied to the synthesis of theophylline derivatives to reduce the use of hazardous materials and improve energy efficiency. One notable approach is the use of water as a solvent for alkylation reactions. For example, the alkylation of theophylline with various alkyl and benzyl halides has been successfully performed in water using a Q-Tube® reactor, which allows for reactions at temperatures above the solvent's boiling point. mdpi.com This method avoids the use of volatile and often toxic organic solvents like DMF.

Furthermore, theophylline itself has been investigated as a green and reusable catalyst in various organic reactions, highlighting its potential for more sustainable synthetic processes. researchgate.netnih.gov While not directly applied to its own alkylation, this demonstrates a move towards more environmentally benign catalytic systems within xanthine (B1682287) chemistry.

Catalytic methods offer an alternative to traditional stoichiometric approaches, often providing higher efficiency and milder reaction conditions. A notable development is the one-pot N-alkylation of theophylline from alcohols using N⁷-tosyltheophylline (TsTh) as a key intermediate. thieme-connect.comsci-hub.se In this method, the alcohol is activated and reacts with TsTh in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the N7-alkylated theophylline in good yields. thieme-connect.comsci-hub.se This approach avoids the need to pre-form a reactive alkyl halide from the corresponding alcohol.

Phase transfer catalysis (PTC) also represents a significant catalytic method for the N-alkylation of theophylline. acenet.eduwikipedia.orgptfarm.plphasetransfer.com By using a phase transfer catalyst, such as a quaternary ammonium salt, the reaction between the water-soluble theophylline salt and the organic-soluble alkylating agent is greatly accelerated. wikipedia.orgptfarm.pl This method is highly efficient and can be performed using inexpensive bases like sodium hydroxide. phasetransfer.com

The following table highlights some novel catalytic approaches for N7-alkylation.

MethodReactantsCatalyst/ReagentSolventConditionsYieldReference
One-pot from alcoholTheophylline, Butan-1-olN⁷-tosyltheophylline, DBUAcetonitrileRefluxHigh sci-hub.se
Phase Transfer CatalysisTheophylline, Alkyl halideTetrabutylammonium (TBA)2N NaOH solutionReflux- derpharmachemica.com
Q-Tube® AssistedTheophylline, Benzyl bromideK₂CO₃WaterOverboiling30% mdpi.com

Purification and Isolation Techniques for Theophylline, 7-Isopentyl-

The purification and isolation of Theophylline, 7-isopentyl- and its analogues are crucial steps to obtain a product of high purity. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities.

Recrystallization is a widely used technique for purifying solid theophylline derivatives. derpharmachemica.comfarmaciajournal.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. derpharmachemica.com Ethanol is a commonly used solvent for the recrystallization of 7-substituted theophyllines. farmaciajournal.com In some cases, a mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381), is employed to achieve better purification. derpharmachemica.com The purity of the recrystallized product is often confirmed by its melting point. derpharmachemica.com

Column chromatography is another powerful purification technique, particularly for separating complex mixtures or when recrystallization is not effective. derpharmachemica.comtandfonline.com Silica gel is the most common stationary phase for the purification of theophylline derivatives. derpharmachemica.comtandfonline.com A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to move the components of the mixture through the column at different rates. derpharmachemica.com The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. derpharmachemica.com

The following table summarizes common purification techniques for 7-substituted theophyllines.

Compound TypePurification MethodSolvent/EluentKey AspectsReference
7-Arylalkyl theophyllinesRecrystallizationEthyl acetate / HexaneRemoval of unreacted starting materials and by-products. derpharmachemica.com
7-Substituted theophyllinesRecrystallizationEthanolSimple and effective for crystalline products. farmaciajournal.com
7-Substituted theophyllinesColumn ChromatographySilica gel with Ethyl acetate / HexaneSeparation of closely related compounds. derpharmachemica.com
7-Arylalkyl theophyllinesColumn ChromatographySilica gel with DCM / MeOHPurification of products from aqueous work-up. mdpi.com
7-(α-L-Arabinofuranosyl)theophyllinesColumn ChromatographySilica gel with Chloroform / MethanolSeparation of nucleoside analogues. tandfonline.com

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and elemental composition determination of Theophylline (B1681296), 7-isopentyl-. By measuring the mass-to-charge ratio (m/z) of ions with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Theophylline, 7-isopentyl- (C₁₂H₁₈N₄O₂), the theoretical exact mass can be calculated. HRMS analysis would yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the confident confirmation of the elemental composition, ruling out other potential isobaric interferences. The technique is also invaluable for identifying and characterizing metabolites or degradation products in various matrices by determining their precise elemental formulas.

Table 1: Illustrative HRMS Data for Theophylline, 7-isopentyl-

ParameterValue
Molecular FormulaC₁₂H₁₈N₄O₂
Theoretical Exact Mass (Monoisotopic)250.1430 u
Expected Ion (e.g., [M+H]⁺)251.1508 u
Mass Accuracy< 5 ppm

Note: This table is illustrative. Actual experimental values may vary slightly based on instrumentation and conditions.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of Theophylline, 7-isopentyl- in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Theophylline, 7-isopentyl- would display distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the isopentyl side chain would appear in the aliphatic region (typically 0.9-1.7 ppm), while the proton on the imidazole (B134444) ring of the theophylline core would be found further downfield. The protons of the methyl groups on the xanthine (B1682287) ring would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Theophylline, 7-isopentyl- gives rise to a distinct signal. The chemical shifts of the carbonyl carbons (C=O) in the xanthine ring are typically observed at the downfield end of the spectrum (around 150-170 ppm). The carbons of the aromatic-like rings and the aliphatic isopentyl chain would have characteristic chemical shifts in different regions of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Theophylline, 7-isopentyl-

¹H NMR Predicted Chemical Shift (δ, ppm)¹³C NMR Predicted Chemical Shift (δ, ppm)
Isopentyl -CH₃~0.9 (d, 6H)Isopentyl -CH₃~22.5
Isopentyl -CH-~1.6 (m, 1H)Isopentyl -CH₂-~25.9
Isopentyl -CH₂- (β)~1.7 (t, 2H)Isopentyl -CH-~38.7
N1-CH₃~3.2 (s, 3H)N1-CH₃~27.9
N3-CH₃~3.4 (s, 3H)N3-CH₃~29.7
Isopentyl -CH₂- (α)~4.2 (t, 2H)Isopentyl -CH₂- (α)~47.5
C8-H~7.5 (s, 1H)C5~107.2
C8~141.5
C4~148.8
C2~151.4
C6~155.1

Note: These are predicted values and may differ from experimental data. The multiplicity of ¹H signals is indicated as s (singlet), d (doublet), t (triplet), m (multiplet). The number of protons is also indicated (e.g., 6H).

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis

FTIR Spectroscopy: The FTIR spectrum of Theophylline, 7-isopentyl- would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups, typically in the region of 1650-1700 cm⁻¹. researchgate.net Other characteristic peaks would include C-H stretching vibrations from the isopentyl and methyl groups, C-N stretching vibrations within the heterocyclic ring system, and various bending vibrations that provide a unique fingerprint for the molecule. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. bruker.comhoriba.com It is particularly useful for analyzing the vibrations of non-polar bonds and symmetric stretching modes. renishaw.com The Raman spectrum of Theophylline, 7-isopentyl- would show characteristic bands for the purine (B94841) ring system and the isopentyl side chain. The technique is also sensitive to changes in crystallinity and polymorphism. horiba.comrenishaw.com

Table 3: Key Vibrational Modes for Theophylline Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy Technique
C=O Stretching1650 - 1700FTIR, Raman
C-H Stretching (Aliphatic)2850 - 3000FTIR, Raman
C-H Stretching (Aromatic-like)3000 - 3100FTIR, Raman
C-N Stretching1200 - 1350FTIR, Raman
Ring Vibrations1400 - 1600FTIR, Raman

Source: Adapted from studies on theophylline and its derivatives. researchgate.netaip.org

X-ray Crystallography of Theophylline, 7-Isopentyl- and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.org A single-crystal X-ray diffraction study of Theophylline, 7-isopentyl- would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. illinoisstate.edu

This technique would elucidate the planarity of the xanthine ring system and the specific orientation of the isopentyl side chain. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

Theophylline and its derivatives are known to form co-crystals with other molecules, which can alter their physical properties. nih.gov X-ray crystallography is essential for characterizing the structure of such co-crystals, showing how Theophylline, 7-isopentyl- interacts with a co-former molecule within the crystal lattice. This information is critical for understanding and designing new solid forms of the compound.

Table 4: Illustrative Crystallographic Data for a Theophylline Derivative

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. byjus.com
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). libretexts.org
ZThe number of molecules per unit cell.
Intermolecular InteractionsDetails of hydrogen bonds, π-π stacking, and other non-covalent interactions.

Note: This table provides general parameters that would be determined in a crystallographic study. Specific values would be obtained from experimental data.

Molecular Interaction Profiling of Theophylline, 7 Isopentyl

Receptor Binding Dynamics and Specificity

Adenosine (B11128) Receptor Subtype Interactions

The parent compound, theophylline (B1681296), is recognized as a non-selective competitive antagonist at A1, A2, and A3 adenosine receptors. wikipedia.org This antagonism is responsible for many of its physiological effects. farmaciajournal.comdrugbank.com The molecular structure of xanthine (B1682287) derivatives is crucial in determining their affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govfrontiersin.org

Modifications to the xanthine core, particularly at the N-7 position, can alter this interaction profile. nih.govnih.gov For instance, some studies on 8-styrylxanthines have shown that 7-methyl analogues were about ten times more selective for A2 versus A1 receptors than the corresponding 7-H analogues. nih.govbiu.ac.il However, in other series, most substituents at the N-7 position did not significantly enhance binding affinity. nih.govacs.org The blockage of the adenosine A1 receptor, in particular, has been identified as a significant mechanism behind the effects of theophylline. nih.gov Given that Theophylline, 7-isopentyl- features a larger alkyl group at the 7-position, its interaction with adenosine receptor subtypes is expected to differ from that of theophylline, although the precise affinity and selectivity profile is not extensively documented in dedicated studies.

Table 1: Inferred Adenosine Receptor Interaction Profile

Receptor SubtypeInteraction TypeInferred Selectivity of Theophylline, 7-isopentyl-
A1 Receptor AntagonistPotentially altered affinity compared to non-selective theophylline. Blockade of this receptor is a key mechanism for theophylline. nih.gov
A2A Receptor AntagonistPotentially altered affinity. Substitutions at the 7-position are known to influence A2A selectivity. nih.govbiu.ac.il
A2B Receptor AntagonistTheophylline binds to the A2B receptor. drugbank.com Specific N-7 substitutions have been shown to enhance affinity for this subtype. nih.govacs.org
A3 Receptor AntagonistGenerally lower affinity for xanthines compared to other subtypes.

Non-Adenosine Receptor Modulations

Beyond its interaction with adenosine receptors, Theophylline, 7-isopentyl- is presumed to act as a non-selective phosphodiesterase (PDE) inhibitor, a characteristic feature of methylated xanthines. vulcanchem.comwikipedia.orgpharmacologyeducation.orgwikipedia.org Phosphodiesterases are enzymes that degrade the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). pharmacologyeducation.orgwikipedia.orgmhmedical.com

By inhibiting PDE enzymes, particularly from the PDE3 and PDE4 families, theophylline and its derivatives cause an increase in the intracellular concentrations of cAMP and cGMP. farmaciajournal.comdrugbank.comijbs.com This accumulation of second messengers leads to a cascade of downstream cellular effects, including the relaxation of smooth muscle. drugbank.com This mechanism is a key component of the pharmacological action of xanthines. farmaciajournal.com Pentoxifylline, another xanthine analog, is also known as a non-selective phosphodiesterase inhibitor. nih.gov Some research also indicates that theophylline can activate histone deacetylases, which prevents the transcription of inflammatory genes. wikipedia.orgdrugbank.com It is plausible that Theophylline, 7-isopentyl- shares this modulatory activity.

Table 2: Profile of Non-Adenosine Receptor Modulation

TargetModulatory ActionConsequence of Modulation
Phosphodiesterases (PDEs) Non-selective InhibitionPrevents the breakdown of cAMP and cGMP, leading to their increased intracellular levels. farmaciajournal.comdrugbank.comwikipedia.org
Histone Deacetylase 2 (HDAC2) ActivationPrevents transcription of inflammatory genes. wikipedia.orgdrugbank.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of N7-Isopentyl Group on Molecular Interactions

The substituent at the N7-position of the xanthine (B1682287) ring plays a crucial role in modulating the compound's affinity and selectivity for its biological targets. The isopentyl group, a five-carbon branched alkyl chain, imparts distinct properties to the theophylline (B1681296) molecule.

Lipophilicity and Hydrophobic Interactions: The isopentyl group significantly increases the lipophilicity (fat-solubility) of the theophylline molecule. This property can enhance its ability to cross cell membranes and can promote stronger binding to hydrophobic pockets within the active sites of target proteins.

Steric Bulk: The size and shape of the N7-substituent are critical. The branched nature of the isopentyl group introduces steric bulk. This can either be beneficial, by orienting the molecule optimally for interaction with the receptor, or detrimental, by causing steric hindrance that prevents the molecule from fitting into the binding site. ugm.ac.id

Receptor Selectivity: In many cases, the bulkiness of N7-substituents is a key determinant of receptor selectivity. For instance, a methyl group at the N7 position (as in caffeine) can decrease affinity for A1 adenosine (B11128) receptors, thereby increasing selectivity for A2A or A2B receptors. nih.gov While specific data on the 7-isopentyl group is limited, general SAR principles suggest that such a bulky alkyl group would significantly influence the molecule's selectivity profile. nih.gov In some instances, however, elongation of an alkyl chain at the N7-position has been shown to have little to no impact on biological activity. nih.gov

Stacking Interactions: The xanthine ring can engage in π-π stacking interactions with aromatic amino acid residues in a receptor's binding site. The N7-substituent can influence the geometry of these interactions. NMR studies on related molecules show that the nature of the N7-alkyl chain affects the intramolecular stacking between the xanthine and other aromatic rings. psu.edu

Comparative SAR of Theophylline, 7-Isopentyl- with Other Xanthine Derivatives

The structure-activity relationships of xanthines are complex, with substitutions at the N1, N3, N7, and C8 positions all contributing to the final biological profile. uniroma1.it Comparing Theophylline, 7-isopentyl- to other well-known xanthines highlights these principles.

Generally, substitutions with alkyl groups at the N1 and N3 positions are crucial for activity. nih.gov For example, replacing the methyl groups of theophylline with propyl groups can increase affinity for A1 adenosine receptors by approximately 20-fold. nih.gov

The N7 position often shows mixed effects. While N7-substitution is present in many active compounds, it can also decrease affinity. nih.govresearchgate.net For example, caffeine (B1668208) (1,3,7-trimethylxanthine) is about three times less potent than theophylline (1,3-dimethylxanthine) at adenosine receptors, an effect attributed to the N7-methyl group. nih.gov In contrast, another derivative, Doxofylline, which has a (1,3-dioxolan-2-ylmethyl) group at the N7-position, is nearly inactive at A1 and A2A adenosine receptors. nih.gov

The C8 position is another critical site for modification. Introducing an 8-phenyl group to theophylline can increase its potency at A1 and A2 receptors by 100- and 30-fold, respectively. nih.gov

Table 1: Comparative SAR of Selected Xanthine Derivatives

CompoundN1-SubstituentN3-SubstituentN7-SubstituentC8-SubstituentGeneral Observation on Activity
Theophylline -CH₃-CH₃-H-HNon-selective adenosine receptor antagonist. nih.gov
Caffeine -CH₃-CH₃-CH₃-HLess potent than theophylline at adenosine receptors. nih.gov
Theophylline, 7-isopentyl- -CH₃-CH₃-CH₂CH₂CH(CH₃)₂-HIncreased lipophilicity due to the isopentyl group.
Pentoxifylline ---(CH₂)₄COOH-A 1,3,7-trisubstituted xanthine derivative. nih.gov
8-Phenyltheophylline -CH₃-CH₃-H-C₆H₅Markedly increased activity at adenosine receptors compared to Theophylline. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Xanthine Analogues

QSAR is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For xanthine derivatives, QSAR models are developed to predict their potency as, for example, adenosine receptor antagonists. ajrconline.orgnih.gov

These models use molecular descriptors to quantify various physicochemical properties of the molecules. The goal is to create a statistically sound model that can predict the activity of new, unsynthesized analogues. tandfonline.com

Common approaches include:

2D-QSAR: Techniques like Hologram QSAR (HQSAR) use 2D structural fragments to build predictive models. tandfonline.comtandfonline.com

3D-QSAR: Methods such as Comparative Molecular Field Analysis (CoMFA) use 3D aligned structures to calculate steric and electrostatic fields, which are then correlated with activity. tandfonline.comtandfonline.com These models provide contour maps that visualize regions where steric bulk or specific electronic properties would be favorable or unfavorable for activity. tandfonline.com

Statistical parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²) are used to assess the quality and predictive ability of the QSAR models. ajrconline.orgtandfonline.com

Table 2: Key Molecular Descriptors in QSAR for Xanthine Analogues

Molecular DescriptorSymbolProperty RepresentedPotential Impact on Activity
Log P logPLipophilicity/HydrophobicityCan correlate positively with membrane permeability and binding to hydrophobic pockets, up to an optimal point.
Molar Refractivity MRMolecular volume and polarizabilityOften relates to steric effects; its influence depends on the size and shape of the receptor's binding site.
Topological Indices e.g., Wiener index, Randić indexMolecular branching and shapeCan describe the degree of branching in substituents like the isopentyl group.
Electronic Parameters e.g., Hammett constants (σ)Electron-donating or electron-withdrawing nature of substituentsAffects hydrogen bonding capacity and electrostatic interactions with the target.

Exploration of Substituent Effects on Ligand-Target Binding

The specific chemical groups attached to the xanthine scaffold directly influence the types and strengths of interactions between the ligand (the xanthine derivative) and its target protein.

Hydrogen Bonds: The nitrogen and oxygen atoms in the xanthine core can act as hydrogen bond donors and acceptors. Substituents can sterically hinder or electronically modify these interactions.

Hydrophobic Interactions: Alkyl groups, such as the methyl groups at N1 and N3 and the isopentyl group at N7, primarily engage in hydrophobic (lipophilic) and van der Waals interactions with nonpolar amino acid residues in the binding pocket. The larger the alkyl group, the stronger these interactions can be, provided there is sufficient space.

Steric Effects: The conformational structure of a substituent can create steric hindrance, which affects the binding affinity. ugm.ac.id The placement of a bulky group like isopentyl at N7 would be a critical factor in how the molecule fits into the binding cleft of different receptor subtypes. Research on other xanthines shows that substitution at the N7 position is often less favorable than at other positions. researchgate.net

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups, particularly on an 8-aryl substituent, can significantly alter the electronic distribution of the xanthine ring system. This, in turn, influences electrostatic and π-π stacking interactions with the receptor. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of Theophylline (B1681296), 7-Isopentyl-

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zsmu.edu.ua In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies exclusively focused on Theophylline, 7-isopentyl- are not extensively reported in the available literature, docking studies on other 7-substituted theophylline derivatives provide a framework for understanding its potential interactions. For instance, studies on 7-substituted theophylline derivatives containing 1,2,4-triazole (B32235) moieties have been conducted to evaluate their potential as inhibitors of enzymes like anaplastic lymphoma kinase, cyclooxygenase-2, and lanosterol (B1674476) 14-α-demethylase. zsmu.edu.uabohrium.com These studies typically involve preparing the three-dimensional structure of the ligand and the protein target, defining a binding site, and then using a scoring function to rank the different binding poses based on their predicted binding energy. zsmu.edu.ua

For Theophylline, 7-isopentyl-, a hypothetical docking study could be performed against a target such as adenosine (B11128) receptors or phosphodiesterases, which are known targets of theophylline. The isopentyl group would be expected to explore hydrophobic pockets within the binding site, and the docking simulations would aim to identify the most stable binding conformation and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

A new series of theophylline analogues containing 1,2,3-triazoles with various amide groups were designed and synthesized, with their anticancer activities evaluated. nih.gov Molecular docking studies of these compounds against human epidermal growth factor receptor 2 (HER2) revealed significant docking scores and binding energies for several derivatives. nih.gov For example, one compound displayed a high dock score with two hydrogen bonds to the amino acids Thr862 and Asp863 in the active site of HER2. nih.gov

Table 1: Hypothetical Docking Study Parameters for Theophylline, 7-Isopentyl-

ParameterDescription
Ligand Theophylline, 7-isopentyl-
Target Proteins Adenosine A1, A2A, A2B, A3 receptors; Phosphodiesterase (PDE) subtypes
Docking Software AutoDock, Glide, GOLD
Scoring Functions Empirical-based, force-field-based, knowledge-based
Binding Site Definition Based on co-crystallized ligands or predicted active sites
Expected Interactions Hydrogen bonds with the xanthine (B1682287) core, hydrophobic interactions with the isopentyl chain

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and the stability of its interactions with a binding partner.

A study on the structure and dynamics of 7-isobutyl-1,3-dimethylxanthine, a structural isomer of Theophylline, 7-isopentyl-, provides valuable insights into the likely conformational behavior of the alkyl side chain. rsc.orgrsc.org This research utilized molecular mechanics calculations to perform a systematic conformational search. rsc.orgrsc.org The results highlighted the significant conformational freedom of the alkyl side chain, which is also expected for the isopentyl group of Theophylline, 7-isopentyl-. rsc.orgrsc.org This flexibility allows the side chain to adopt various orientations, which can be crucial for its interaction with a biological target. rsc.orgrsc.org

An MD simulation of Theophylline, 7-isopentyl- in a solvated environment (e.g., water) would likely show the isopentyl chain undergoing continuous conformational changes. If simulated in complex with a protein, MD could be used to assess the stability of the binding pose predicted by molecular docking. Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 2: Conformational Search Results for a Related 7-Alkyl-Theophylline Derivative

ParameterFinding for 7-isobutyl-1,3-dimethylxanthineRelevance for Theophylline, 7-isopentyl-
Conformational Freedom The alkyl side chain exhibits remarkable mobility. rsc.orgrsc.orgThe isopentyl chain is also expected to have high conformational freedom.
Computational Method Systematic conformational searches using the CFF91 force field in DISCOVER. rsc.orgrsc.orgSimilar molecular mechanics or MD-based methods can be applied.
Significance The conformational flexibility may influence pharmacological activity. rsc.orgrsc.orgUnderstanding the conformational landscape is key to predicting binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. wikipedia.orguio.nopurdue.edu These methods solve the Schrödinger equation for a given molecule to provide a detailed picture of its electronic structure. wikipedia.orguio.nopurdue.edu

For Theophylline, 7-isopentyl-, quantum chemical calculations can be used to determine properties like the electrostatic potential surface, which indicates the regions of the molecule that are electron-rich or electron-poor. This information is valuable for understanding potential non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a target protein.

In the study of 7-isobutyl-1,3-dimethylxanthine, the semi-empirical AM1 method was used to calculate atomic charges, which were then used in molecular mechanics calculations. rsc.orgrsc.org More advanced ab initio or density functional theory (DFT) methods could be applied to Theophylline, 7-isopentyl- to obtain more accurate electronic properties. For example, calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's chemical reactivity and kinetic stability.

Table 3: Potential Quantum Chemical Calculations for Theophylline, 7-Isopentyl-

CalculationInformation ObtainedPotential Application
Geometry Optimization Lowest energy conformation of the moleculeStarting point for other calculations
Mulliken/ESP Charge Calculation Distribution of partial charges on each atomUnderstanding electrostatic interactions
HOMO-LUMO Energy Gap Electronic excitability and chemical reactivityPredicting reactivity in biological systems
Electrostatic Potential Map Electron-rich and electron-poor regionsIdentifying sites for electrophilic and nucleophilic attack

De Novo Design Strategies for Novel 7-Substituted Theophylline Derivatives

De novo design involves the creation of novel molecular structures with desired properties, often guided by computational methods. ontosight.aiontosight.ai Starting from a core scaffold like theophylline, new derivatives can be designed by adding different functional groups and then computationally evaluating their potential to be effective drugs.

The development of novel 7-substituted theophylline derivatives has been an active area of research for various therapeutic applications, including anticancer and neuroprotective agents. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents at the 7-position affect the biological activity of the molecule.

A de novo design strategy starting with Theophylline, 7-isopentyl- could involve several approaches:

Scaffold Hopping: Replacing the isopentyl group with other alkyl or aryl groups to explore different hydrophobic interactions.

Fragment-Based Growth: Adding new functional groups to the isopentyl chain to introduce new interactions, such as hydrogen bond donors or acceptors.

Linker Modification: In derivatives where the 7-substituent is more complex, the linker connecting the substituent to the theophylline core can be modified to optimize the orientation of the substituent in the binding site.

Biochemical Pathways and Cellular Signaling Modulation in Vitro Focus

Cyclic Nucleotide Metabolism Regulation

7-Isopentyl-theophylline, like its parent compound theophylline (B1681296), is recognized as a competitive non-selective phosphodiesterase (PDE) inhibitor. wikipedia.orglitfl.com Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling roles. frontiersin.org By inhibiting these enzymes, 7-isopentyl-theophylline increases the intracellular concentrations of cAMP and cGMP. This elevation in cyclic nucleotides can lead to a cascade of downstream effects, including the activation of protein kinase A (PKA) and the modulation of various cellular functions. wikipedia.org

The inhibitory action of theophylline and its derivatives on PDEs is a key mechanism behind their biological effects. nih.gov The substitution at the 7-position of the xanthine (B1682287) core, such as the isopentyl group in 7-isopentyl-theophylline, influences the compound's potency and selectivity towards different PDE isozymes. Research on various 7-alkyl-1,3-dimethylxanthines has demonstrated that the nature of the 7-substituent is a critical determinant of their biological activity. bath.ac.uk While specific IC50 values for 7-isopentyl-theophylline are not widely reported in the reviewed literature, the general understanding is that it contributes to the non-selective inhibition of PDEs. wikipedia.orglitfl.com

Table 1: In Vitro Effects of Theophylline Derivatives on Cyclic Nucleotide Metabolism

Compound/Class Mechanism of Action Effect on Cyclic Nucleotides Downstream Signaling
7-Isopentyl-theophylline Competitive non-selective phosphodiesterase (PDE) inhibitor Increases intracellular cAMP and cGMP Activation of Protein Kinase A (PKA)
Theophylline Competitive non-selective phosphodiesterase (PDE) inhibitor Increases intracellular cAMP and cGMP Activation of PKA, inhibition of TNF-alpha, and reduced leukotriene synthesis wikipedia.org
7-alkyl-1,3-dimethylxanthines Phosphodiesterase inhibition Varies based on the alkyl substituent Modulation of various cellular functions bath.ac.uk

This table summarizes the known in vitro effects of theophylline and its derivatives on cyclic nucleotide metabolism based on available scientific literature.

Calcium Homeostasis and Signaling Pathways

Kinase and Phosphatase Network Interventions

Specific in vitro studies investigating the intervention of 7-isopentyl-theophylline in kinase and phosphatase networks are not available in the public domain. Although theophylline has been shown to activate histone deacetylases (HDACs), a class of enzymes that counteract kinase activity, there is no direct evidence to suggest a similar action for its 7-isopentyl derivative. wikipedia.org

Gene Expression and Transcriptional Regulation Studies (In Vitro)

There is no specific in vitro research data available on the effects of 7-isopentyl-theophylline on gene expression and transcriptional regulation.

Chemical Biology Applications and Probe Development

Theophylline (B1681296), 7-Isopentyl- as a Chemical Probe for Target Identification

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The development of Theophylline, 7-isopentyl- as a chemical probe would involve demonstrating its potent and selective binding to a particular biological target. This process typically includes:

Target Engagement: Confirming that the molecule interacts with its intended target within a cellular context.

Selectivity Profiling: Screening the probe against a wide range of other proteins to ensure it does not have significant off-target effects that could confound experimental results.

Mechanism of Action Studies: Elucidating how the interaction of the probe with its target leads to a biological response.

Currently, there are no published studies that have utilized Theophylline, 7-isopentyl- for the purpose of identifying novel biological targets or for validating target engagement.

Integration into High-Throughput Screening Methodologies (Mechanism-Focused)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. A mechanism-focused HTS campaign using Theophylline, 7-isopentyl- would aim to identify other molecules that act on the same target or pathway. This could involve:

Assay Development: Creating a robust and scalable assay that measures a biological event modulated by Theophylline, 7-isopentyl-.

Library Screening: Testing a diverse library of small molecules in the developed assay.

Hit Validation and Characterization: Confirming the activity of initial "hits" and further investigating their mechanism of action.

There is no evidence in the current scientific literature to suggest that Theophylline, 7-isopentyl- has been used as a tool compound in any high-throughput screening campaigns.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Strategies

The synthesis of 7-substituted theophylline (B1681296) derivatives typically involves the alkylation of the theophylline core. Conventional methods often react theophylline with an appropriate alkyl halide, such as isopentyl bromide, in a polar aprotic solvent like dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution at the N7 position. mdpi.comderpharmachemica.com

Future research should pivot towards the development of more sophisticated and efficient synthetic strategies. Key areas for advancement include:

Catalyst-Driven Reactions: Exploration of transition-metal-catalyzed cross-coupling reactions, which have been successfully applied to other positions on the xanthine (B1682287) core, could offer novel routes to 7-alkylated derivatives with high yields and selectivity. rsc.org The use of greener catalysts could also minimize waste and improve the environmental footprint of the synthesis.

Flow Chemistry: Implementing continuous flow synthesis processes could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially reducing reaction times and improving product purity compared to traditional batch methods.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly accelerate the alkylation reaction, leading to shorter reaction times and often improved yields, as demonstrated in the preparation of various heterocyclic compounds. nih.gov

Optimizing these advanced synthetic methodologies will be crucial for enabling the cost-effective and sustainable production of Theophylline, 7-isopentyl- for extensive future research.

Comprehensive Multi-Target Profiling

The biological activity of theophylline derivatives is often promiscuous, interacting with multiple targets. nih.gov While theophylline itself is a known adenosine (B11128) receptor antagonist and phosphodiesterase (PDE) inhibitor, the influence of the 7-isopentyl group on its target profile is not fully understood. nih.govresearchgate.net Systematic investigation is required to deconstruct its polypharmacology.

A significant study on theophylline-based analogs identified a compound with a 7-isopentyl substitution as a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). nih.gov The analog exhibited minimal inhibition against other ALDH isozymes like ALDH1B1, ALDH2, and ALDH3A1, suggesting the 7-isopentyl moiety is critical for achieving this selectivity. nih.gov

Future research should build on this finding by performing comprehensive, unbiased multi-target profiling. This can be achieved through:

Chemical Proteomics: Employing affinity-based chemical proteomics can identify the direct binding partners of Theophylline, 7-isopentyl- across the entire proteome, providing a global view of its potential targets. nih.gov

Broad-Panel Kinase and Enzyme Screening: Testing the compound against large panels of recombinant kinases, phosphatases, PDEs, and other enzyme families will quantitatively map its inhibitory activities and reveal both primary targets and potential off-targets.

A systematic screening approach will be invaluable for identifying novel therapeutic hypotheses and understanding the molecular basis of the compound's biological effects.

Table 1: Potential Target Classes for Future Profiling of Theophylline, 7-isopentyl-

Target ClassRationale for InvestigationKey References
Aldehyde Dehydrogenases (ALDHs)A 7-isopentyl analog shows high selectivity for ALDH1A1. nih.gov
Adenosine Receptors (A1, A2A, A2B, A3)Theophylline is a classic non-selective antagonist; large alkyl groups at N7 can confer selectivity. researchgate.net
Phosphodiesterases (PDEs)Theophylline is a known PDE inhibitor; the 7-substitution may alter isoform selectivity. nih.govacs.org
Histone Deacetylases (HDACs)Theophylline enhances HDAC activity; this effect should be investigated for the 7-isopentyl derivative. researchgate.net
TopoisomerasesOther substituted heterocyclic derivatives have shown dual inhibitory activity against Topo I and Topo II. nih.gov

Elucidation of Novel Molecular Interactions

Understanding how Theophylline, 7-isopentyl- engages with its biological targets at an atomic level is fundamental to guiding future drug design. The hydrophobic nature of the isopentyl group is predicted to play a key role in its molecular recognition.

In the context of ALDH1A1 inhibition, molecular modeling suggests that the 7-substituent points towards a hydrophobic pocket formed by amino acid residues such as Phenylalanine 171 and Phenylalanine 466. nih.gov This indicates that the favorable interaction of the "greasy" isopentyl chain within this pocket is a key determinant of binding affinity and selectivity. nih.gov

Future research should focus on validating and expanding these initial findings:

Co-crystallization Studies: Obtaining high-resolution X-ray crystal structures of Theophylline, 7-isopentyl- in complex with its primary targets (e.g., ALDH1A1) would provide definitive evidence of its binding mode and the specific interactions formed by the isopentyl group.

Advanced Computational Modeling: Molecular dynamics simulations can be used to explore the conformational flexibility of the compound within the binding site and to calculate binding free energies, offering deeper insights into the stability and nature of the interaction.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs with systematic modifications to the isopentyl chain (e.g., altering length, branching, or introducing cyclic constraints) would clarify the precise structural requirements for optimal target engagement. nih.gov

Exploration of Theophylline, 7-Isopentyl- in Systems Biology Contexts (Non-Clinical)

Beyond single-target interactions, the effect of a compound on complex cellular networks and pathways provides a more holistic understanding of its biological activity. A systems biology approach can uncover emergent properties and mechanisms of action that are not apparent from isolated biochemical assays.

Unexplored avenues in this area include:

Transcriptomics and Proteomics: Using RNA-sequencing and mass spectrometry-based proteomics to analyze changes in gene and protein expression in cultured cells following treatment with the compound. This can reveal which cellular pathways and biological processes are most significantly perturbed.

Metabolomics: Assessing the impact of the compound on the cellular metabolome to identify alterations in metabolic pathways.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to characterize the compound's effects on complex cellular phenotypes (e.g., morphology, cell cycle progression, organelle function) in an unbiased manner.

Mapping the systems-level effects of Theophylline, 7-isopentyl- will be essential for building a comprehensive biological profile and for identifying potential non-clinical applications.

Methodological Advancements in Characterization and Analysis

Robust and sensitive analytical methods are foundational for all aspects of chemical and biological research. The characterization of newly synthesized Theophylline, 7-isopentyl- relies on a suite of standard spectroscopic and spectrometric techniques.

The confirmation of its chemical structure is typically achieved using:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the covalent structure and confirm the position of the isopentyl group. mdpi.comfarmaciajournal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and exact mass. mdpi.com

Infrared (IR) Spectroscopy: IR spectra help to identify characteristic functional groups within the molecule. mdpi.com

For quantification in various matrices, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used method for theophylline and its derivatives. researchgate.netresearchgate.net

Future research should aim to develop more advanced and high-throughput analytical methodologies.

Development of LC-MS/MS Methods: Creating highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Theophylline, 7-isopentyl- and its potential metabolites in complex biological samples (e.g., cell lysates, microsomes) from non-clinical studies.

Advanced Solid-State Characterization: For the bulk compound, techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) could be used to study its thermal properties, crystallinity, and polymorphism, which are critical physical characteristics. rdd.edu.iq

Novel Spectrophotometric Techniques: Exploring advanced spectrophotometric methods, such as derivative spectrophotometry, could offer simple and rapid quantification approaches, particularly for quality control purposes. researchgate.netresearchgate.net

These methodological advancements will ensure the accuracy, reproducibility, and depth of future investigations into the chemical and biological properties of Theophylline, 7-isopentyl-.

Q & A

Q. What best practices ensure reproducibility in chronic toxicity studies?

  • Methodological Answer : Follow OECD TG 407 guidelines: administer 7-isopentyl-theophylline orally (28–90 days) to rodents at 10x therapeutic dose. Monitor body weight, organ histopathology (liver/kidney), and serum biomarkers (ALT, creatinine). Use randomized block design and blinded histopathological assessments to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.